N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-fluorobenzyl group at position 3 and an acetamide moiety linked to a 2,5-dimethoxyphenyl substituent. The thieno[3,2-d]pyrimidine core is a bicyclic heterocycle combining thiophene and pyrimidine rings, which is structurally distinct from simpler pyrimidine derivatives due to its fused sulfur-containing ring.
Properties
CAS No. |
1252820-05-5 |
|---|---|
Molecular Formula |
C23H20FN3O5S |
Molecular Weight |
469.49 |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-15-7-8-19(32-2)17(11-15)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
YGYJIIJSSJYRHE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and amidines, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The thienopyrimidine core is then reacted with a fluorobenzyl halide in the presence of a base, such as potassium carbonate, to introduce the fluorobenzyl group.
Attachment of the Dimethoxyphenyl Group: Finally, the compound is reacted with a dimethoxyphenyl acetic acid derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Compound A: 2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-acetamide ()
- Core Structure: Tetrahydropyrimidine (non-fused pyrimidine ring).
- Substituents: 2-Fluorobenzyl at position 3, acetylaminophenyl acetamide.
- Key Differences: The absence of a fused thiophene ring reduces planarity compared to the target compound.
- Synthesis : Uses K₂CO₃ in DMF under argon, with alkylation steps involving iodides. Similar conditions may apply to the target compound but require thiophene-ring cyclization .
Compound B: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Core Structure : Triazolo[4,3-c]pyrimidine (triazole fused to pyrimidine).
- Substituents: 4-Fluorophenylamino group at position 5, methyl at position 5.
- Key Differences: The triazole ring introduces additional hydrogen-bonding sites. The 4-fluorophenylamino group may target different binding pockets compared to the 2-fluorobenzyl group in the target compound. Molecular weight (420.45 g/mol) is lower than the target compound’s estimated mass (~450–500 g/mol) .
Compound C : Pyrido[4,3-d]pyrimidine derivative ()
- Core Structure : Pyrido[4,3-d]pyrimidine (pyridine fused to pyrimidine).
- Substituents : Cyclopropyl, 2-fluoro-4-iodophenyl, and methyl groups.
- The pyridine fusion alters electronic properties compared to thiophene fusion .
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Heterocycle | Thieno[3,2-d]pyrimidine | Tetrahydropyrimidine | Triazolo[4,3-c]pyrimidine | Pyrido[4,3-d]pyrimidine |
| Fluorine Substituent | 2-Fluorobenzyl | 2-Fluorobenzyl | 4-Fluorophenylamino | 2-Fluoro-4-iodophenyl |
| Acetamide Linkage | 2,5-Dimethoxyphenyl | Acetylaminophenyl | 2,5-Dimethylphenyl | Cyclopropyl/methyl |
| Molecular Weight | ~450–500 g/mol (estimated) | ~400–450 g/mol (estimated) | 420.45 g/mol | 693.53 g/mol (solvate) |
| Key Functional Impact | High lipophilicity, planar core | Moderate solubility | Enhanced hydrogen bonding | Heavy atom effect (iodine) |
Research Findings and Limitations
- Structural Insights: The thieno[3,2-d]pyrimidine core’s rigidity may enhance binding to flat enzymatic pockets, but solubility remains a challenge compared to non-fused analogues like Compound A .
- Gaps in Evidence: No direct biological data (e.g., IC₅₀ values) are available for the target compound. Comparisons rely on structural extrapolation.
- Future Directions : Synthesis of derivatives with varied substituents (e.g., replacing 2-fluorobenzyl with 4-fluoro or methoxy groups) could optimize activity and solubility .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : Its structure suggests potential activity against bacterial and fungal strains.
- Neuroprotective Effects : Some derivatives have been noted for their ability to protect neuronal cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | IC50 = 12 µM against A549 cells | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Neuroprotective | Reduces oxidative stress in neuronal cultures |
Case Studies
-
Antitumor Activity Study :
In a study published by Walid Fayad et al. (2019), the compound was screened against multicellular spheroids of various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 12 µM, suggesting strong antitumor potential. -
Antimicrobial Efficacy :
A separate investigation into the antimicrobial properties revealed that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests that it may serve as a lead compound for developing new antibiotics. -
Neuroprotective Mechanism :
Research focused on neuroprotection highlighted the compound's ability to mitigate oxidative stress-induced damage in neuronal cells. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in treated cultures compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
